molecular formula C17H18N4S B4424184 3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine

3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B4424184
M. Wt: 310.4 g/mol
InChI Key: GZIMWRHBHBPOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine, also known as BITP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BITP is a heterocyclic compound that contains a triazole ring and a pyridine ring. In

Mechanism of Action

The mechanism of action of 3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, such as Staphylococcus aureus and Candida albicans. This compound has also been shown to induce cell death in cancer cells, such as breast cancer and leukemia cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, this compound has some limitations for lab experiments. It has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain studies. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for the study of 3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine. One potential direction is to explore its potential use as a ligand in metal-organic frameworks for gas storage and separation applications. Another direction is to investigate its potential as a catalyst in organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a ligand in metal-organic frameworks (MOFs) and as a catalyst in organic reactions.

properties

IUPAC Name

3-(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-13(2)22-17-20-19-16(15-9-6-10-18-11-15)21(17)12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIMWRHBHBPOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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